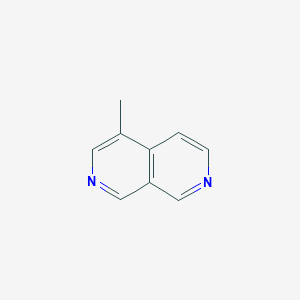

4-Methyl-2,7-naphthyridine

Übersicht

Beschreibung

4-Methyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused system of two pyridine rings The presence of a methyl group at the 4-position of the 2,7-naphthyridine ring system imparts unique chemical and physical properties to this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization to form the naphthyridine ring system . Another method involves the reaction of 3-amino-4-methylpyridine with acetaldehyde under specific conditions . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The use of microwave irradiation has been explored as an environmentally benign method for the synthesis of naphthyridines, including this compound . This method offers advantages such as reduced reaction times and lower energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield dihydro derivatives of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4-Methyl-2,7-naphthyridine derivatives have demonstrated significant antitumor properties. Studies indicate that modifications at the 1 and 7 positions of the naphthyridine structure can enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with specific substituents have shown IC50 values comparable to established chemotherapeutic agents like etoposide . The structure-activity relationship (SAR) studies reveal that certain functional groups at the N-1 position are particularly effective in enhancing antitumor potency .

Antimicrobial Properties

Compounds based on the 2,7-naphthyridine scaffold exhibit broad-spectrum antimicrobial activities. Research has shown that these derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves interference with bacterial DNA synthesis or function.

Anti-inflammatory and Analgesic Effects

This compound derivatives have also been investigated for their anti-inflammatory and analgesic effects. These compounds may act by modulating inflammatory pathways, thereby providing relief from pain and inflammation in preclinical models .

Ligands in Coordination Chemistry

The unique electronic properties of this compound allow it to function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in synthesizing metallo-organic compounds. These complexes can exhibit interesting catalytic properties and are useful in various chemical reactions .

Molecular Recognition

Research has highlighted the potential of this compound as a molecular recognition agent. Its ability to selectively bind to specific biomolecules or ions can be exploited in biosensors and diagnostic applications. This capability is particularly relevant in developing sensors for detecting biomolecules associated with diseases .

Organic Light Emitting Diodes (OLEDs)

The electronic properties of this compound derivatives make them suitable for applications in organic electronics, particularly in OLED technology. Their ability to emit light upon electrical stimulation can be harnessed for developing efficient display technologies .

Solar Cells

Recent studies have explored the use of naphthyridine derivatives in photovoltaic cells. Their favorable charge transport properties contribute to improving the efficiency of solar energy conversion systems .

Summary Table of Applications

Case Studies and Research Findings

- Antitumor Activity : A study evaluated a series of 1,7-disubstituted naphthyridines against human tumor cell lines, revealing that specific modifications significantly enhanced their cytotoxic effects compared to standard treatments .

- Antimicrobial Studies : Research demonstrated that 2,7-naphthyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents .

- Material Science Innovations : Investigations into the use of naphthyridine-based materials in OLEDs showed promising results in terms of light efficiency and stability under operational conditions .

Wirkmechanismus

The mechanism of action of 4-Methyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s ability to intercalate into DNA and disrupt cellular processes is a key aspect of its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,7-Dimethyl-1,8-naphthyridine

- 4-Methyl-2,6-naphthyridine

- 2,7-Diamino-1,8-naphthyridine

Uniqueness

4-Methyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Biologische Aktivität

4-Methyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of simpler precursors. Several synthetic routes have been reported, leading to derivatives with enhanced biological activity.

Biological Activity Profiles

The biological activities of this compound and its derivatives have been extensively studied. Key areas of activity include:

- Antimicrobial Activity : Numerous studies have demonstrated that naphthyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with a 4-chloro substituent showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound derivatives possess anticancer activity by inducing apoptosis in cancer cells. Studies have shown that these compounds can inhibit cell proliferation in various cancer lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

- Anti-inflammatory Effects : Some derivatives have been found to inhibit nitric oxide production and cytokine secretion in macrophage cell lines, indicating potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The most potent compounds demonstrated IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, a critical enzyme for bacterial DNA replication .

- Anticancer Activity : In vitro assays revealed that specific derivatives of this compound could reduce viability in cancer cell lines by over 50% at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Anti-inflammatory Studies : Compounds derived from this compound were tested for their ability to reduce lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The most effective agents significantly decreased levels of TNF-α and IL-6 cytokines .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Tested Compounds | IC50 Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | 4-Chloro derivative | 1.7 - 13.2 | Inhibition of DNA gyrase |

| Anticancer | Various derivatives | <10 | Induction of apoptosis |

| Anti-inflammatory | Selected derivatives | Variable | Inhibition of cytokine production |

Table 2: Summary of Case Studies on Biological Activities

Eigenschaften

IUPAC Name |

4-methyl-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-11-6-8-5-10-3-2-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUQPHQOJNSPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288141-01-5 | |

| Record name | 4-methyl-2,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.